4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC20215218
Molecular Formula: C21H29N3O3S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29N3O3S2 |
|---|---|
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | 4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25) |
| Standard InChI Key | ZJMZHZYQBTVSDD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide, delineates its structural components:
-
A 1,3,4-thiadiazole ring serves as the central heterocycle, substituted at position 5 with a (4-methylbenzyl)sulfonyl group.
-
Position 2 of the thiadiazole is linked to a cyclohexanecarboxamide moiety via an amide bond.
-
The cyclohexane ring features a 4-butyl substituent, enhancing lipophilicity and potential membrane permeability.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 435.6 g/mol |
| Molecular Formula | C₂₁H₂₉N₃O₃S₂ |
| LogP (Predicted) | 3.8 ± 0.5 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 6 (Sulfonyl O, thiadiazole N) |
| Rotatable Bonds | 8 |
The compound’s canonical SMILES (CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C) and InChIKey (ZJMZHZYQBTVSDD-UHFFFAOYSA-N) facilitate its identification in chemical databases. Its moderate lipophilicity (LogP ~3.8) suggests balanced solubility and permeability, though formulation strategies may be required for in vivo administration due to potential crystallization issues .
Synthesis and Structural Optimization
While the exact synthetic route for this compound remains undisclosed, analogous 1,3,4-thiadiazole derivatives are typically synthesized via:
-
Hantzsch Thiadiazole Synthesis: Cyclocondensation of thiosemicarbazides with sulfonyl chlorides or carboxylic acid derivatives under acidic conditions.
-
Post-Functionalization: Introduction of the sulfonyl group via nucleophilic substitution using (4-methylbenzyl)sulfonyl chloride.
-
Amide Coupling: The cyclohexanecarboxamide moiety is likely appended using carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-butylcyclohexanecarboxylic acid and the 2-amino-thiadiazole intermediate .
Critical Synthetic Challenges:
-
Steric hindrance from the 4-butyl group may reduce coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis.
-
Sulfonation at position 5 of the thiadiazole requires careful control of reaction stoichiometry to avoid over-sulfonation .
Biological Activity and Mechanism of Action
| Cell Line | Tissue Origin | Reported IC₅₀ (Analog) |
|---|---|---|
| HEK293 | Kidney | 12.4 ± 1.2 μM |
| BT474 | Breast | 8.7 ± 0.9 μM |
| NCI-H226 | Lung | 15.1 ± 2.1 μM |
Mechanistically, the sulfonyl-thiadiazole motif is hypothesized to inhibit kinesin spindle protein (KSP), a mitotic kinesin critical for bipolar spindle formation. Disruption of KSP triggers mitotic arrest and apoptosis, a mechanism validated in patent EP1765789A1 for related benzamide derivatives .
Enzyme Inhibition
The compound’s sulfonyl group may interact with enzyme active sites through:
-
Hydrogen bonding with backbone amides (e.g., Asn-172 in KSP).
-
Hydrophobic interactions via the 4-methylbenzyl moiety in enzyme pockets.
Molecular docking studies of analogs suggest binding affinities (ΔG) ranging from -9.2 to -11.5 kcal/mol for KSP .
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models (e.g., NCI-H226 xenografts).
-
Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing butyl with shorter alkyl chains) to optimize potency and reduce LogP.
-
Formulation Development: Explore nanoparticle encapsulation or prodrug strategies to enhance solubility.
-
Target Validation: Confirm KSP inhibition via Western blot analysis of phospho-histone H3 levels in treated cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume